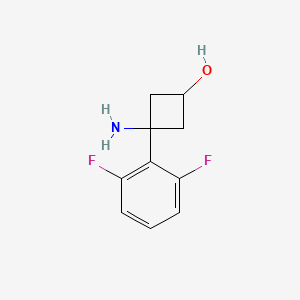
4-(4-amino-1H-pyrazol-1-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-amino-1H-pyrazol-1-yl)butan-2-ol is a chemical compound that features a pyrazole ring substituted with an amino group and a butanol chain. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile intermediate for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-1H-pyrazol-1-yl)butan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst.
Introduction of the Amino Group: The amino group can be introduced by nitration followed by reduction. The nitration of the pyrazole ring is carried out using a nitrating agent such as nitric acid, and the resulting nitro compound is reduced to the amino compound using a reducing agent like hydrogen in the presence of a palladium catalyst.
Attachment of the Butanol Chain: The butanol chain can be attached through a nucleophilic substitution reaction. This involves the reaction of the amino-pyrazole with a butanol derivative, such as a butyl halide, in the presence of a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-amino-1H-pyrazol-1-yl)butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be converted to a halide using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: 4-(4-amino-1H-pyrazol-1-yl)butan-2-one.
Reduction: 4-(4-amino-1H-pyrazol-1-yl)butan-2-amine.
Substitution: 4-(4-amino-1H-pyrazol-1-yl)butyl chloride.
Aplicaciones Científicas De Investigación
4-(4-amino-1H-pyrazol-1-yl)butan-2-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its functional groups allow for diverse chemical modifications.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzyme active sites, while the hydroxyl group can participate in nucleophilic attacks. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol: Similar structure but with the hydroxyl group at a different position.
4-(4-amino-1H-pyrazol-1-yl)butanamide: Contains an amide group instead of a hydroxyl group.
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: Shorter carbon chain with similar functional groups.
Uniqueness
4-(4-amino-1H-pyrazol-1-yl)butan-2-ol is unique due to the specific positioning of its functional groups, which allows for distinct chemical reactivity and biological activity. Its structure provides a balance between hydrophilicity and hydrophobicity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H13N3O |
|---|---|
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
4-(4-aminopyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-6(11)2-3-10-5-7(8)4-9-10/h4-6,11H,2-3,8H2,1H3 |
Clave InChI |
NQHUXBSSGIOAMU-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN1C=C(C=N1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


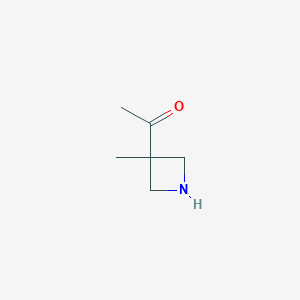
![Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13163044.png)
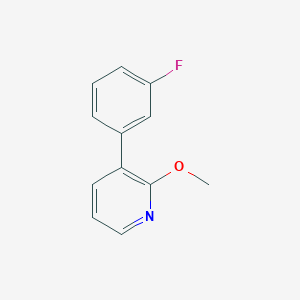
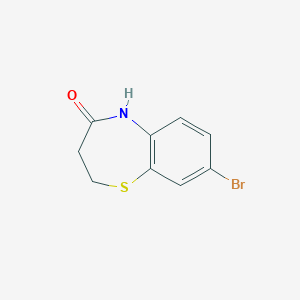
![3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B13163058.png)
![3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13163073.png)

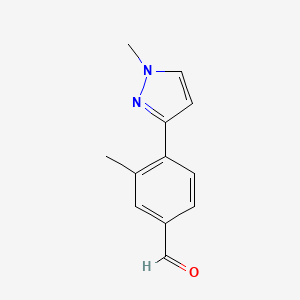

![{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)

![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13163112.png)

